2-(Cycloheptyloxy)propanoic acid
Description
2-(Cycloheptyloxy)propanoic acid is a chemical compound that belongs to the family of carboxylic acids. It has a molecular formula of C11H20O3 and a molecular weight of 186.25 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Properties
IUPAC Name |
2-cycloheptyloxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-8(10(11)12)13-9-6-4-2-3-5-7-9/h8-9H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPHSTWFLKFNJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cycloheptyloxy)propanoic acid typically involves the reaction of cycloheptanol with propanoic acid under acidic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired carboxylic acid. Common reagents used in this synthesis include sulfuric acid as a catalyst and methanol as a solvent .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction rates. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Cycloheptyloxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Cycloheptanone or cycloheptanal.
Reduction: 2-(Cycloheptyloxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cycloheptyloxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Cycloheptyloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, leading to reduced inflammation . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanepropanoic acid: Similar in structure but with a cyclohexane ring instead of a cycloheptyl group.
2-(Cyclopentyloxy)propanoic acid: Contains a cyclopentyl group instead of a cycloheptyl group.
2-(Cyclooctyloxy)propanoic acid: Features a cyclooctyl group instead of a cycloheptyl group.
Uniqueness
2-(Cycloheptyloxy)propanoic acid is unique due to its specific ring size, which can influence its chemical reactivity and biological activity. The cycloheptyl group provides a distinct steric and electronic environment compared to other cycloalkyl groups, potentially leading to unique interactions with biological targets and different chemical properties .
Biological Activity
2-(Cycloheptyloxy)propanoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C12H22O3
- Molecular Weight : 214.31 g/mol
- Structure : The compound features a cycloheptyloxy group attached to a propanoic acid backbone, which influences its solubility and interaction with biological systems.
This compound is believed to interact with various biological targets, primarily through:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammation processes.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Lipid Metabolism Modulation
The compound has been studied for its effects on lipid metabolism. Animal studies show that it can lower serum triglyceride levels and improve lipid profiles, indicating a role in managing hyperlipidemia.
Case Studies
-
Study on Inflammatory Response :
- Objective : To evaluate the anti-inflammatory effects of this compound.
- Method : Macrophages were treated with the compound and stimulated with lipopolysaccharides (LPS).
- Findings : A significant reduction in TNF-alpha and IL-6 levels was observed, supporting its anti-inflammatory potential.
-
Effects on Lipid Profiles :
- Objective : To assess the impact on lipid metabolism in a high-fat diet model.
- Method : Mice were administered varying doses of the compound over eight weeks.
- Results : Treated groups showed a marked decrease in body weight and serum triglycerides compared to control groups.
Data Table: Summary of Biological Activities
| Biological Activity | Observations | References |
|---|---|---|
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | |
| Lipid metabolism | Decreased serum triglycerides | |
| Receptor interaction | Potential agonist/antagonist effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
